molecular formula C11H16N2O2 B15308802 3,5-Dimethoxy-4-(pyrrolidin-2-yl)pyridine

3,5-Dimethoxy-4-(pyrrolidin-2-yl)pyridine

Cat. No.: B15308802
M. Wt: 208.26 g/mol
InChI Key: KBGSJKPKAABPBU-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-(pyrrolidin-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with methoxy groups at the 3 and 5 positions and a pyrrolidin-2-yl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-4-(pyrrolidin-2-yl)pyridine typically involves the construction of the pyridine ring followed by the introduction of the pyrrolidin-2-yl group. One common method involves the reaction of 3,5-dimethoxypyridine with a suitable pyrrolidine derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-4-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3,5-Dimethoxy-4-(pyrrolidin-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The methoxy groups may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxy-4-(pyrrolidin-2-yl)benzene
  • 3,5-Dimethoxy-4-(pyrrolidin-2-yl)thiophene
  • 3,5-Dimethoxy-4-(pyrrolidin-2-yl)pyrrole

Uniqueness

3,5-Dimethoxy-4-(pyrrolidin-2-yl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to benzene, thiophene, or pyrrole analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3,5-dimethoxy-4-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C11H16N2O2/c1-14-9-6-12-7-10(15-2)11(9)8-4-3-5-13-8/h6-8,13H,3-5H2,1-2H3

InChI Key

KBGSJKPKAABPBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1C2CCCN2)OC

Origin of Product

United States

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